molecular formula C21H23ClFN3OS B373927 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide

3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide

Cat. No.: B373927
M. Wt: 419.9g/mol
InChI Key: YTRZDTTZCDSVOR-UHFFFAOYSA-N
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Description

3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dibenzo thiepin core, a piperazine ring, and a propionamide group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide typically involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is then functionalized with chlorine and fluorine atoms through halogenation reactions. The piperazine ring is introduced via nucleophilic substitution reactions, and the final step involves the addition of the propionamide group through amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, which can further undergo additional chemical modifications to yield a wide range of derivatives.

Scientific Research Applications

3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C21H23ClFN3OS

Molecular Weight

419.9g/mol

IUPAC Name

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H23ClFN3OS/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27/h1-4,11,13,18H,5-10,12H2,(H2,24,27)

InChI Key

YTRZDTTZCDSVOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F

Canonical SMILES

C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin (2.8 g), 3-(1-piperazinyl)propionamide (3.2 g) and chloroform (10 ml) is refluxed with stirring for 8 hours. The solvent is than evaporated under reduced pressure, and the residue is extracted by shaking with a two-phase system consisting of benzene (30 ml) and a solution of methanesulfonic acid (4 g) in water (50 ml). The clear aqueous solution is separated and then made alkaline with aqueous ammonia (10 ml). The so-formed suspension of the amorphous base is diluted with ethanol (100 ml), and the mixture is briefly warmed to boiling. The resultant clear solution is then allowed to crystallize at room temperature for 6 hours. The crystalline product is separated, washed with a small amount of ethanol, and then dried in vacuo. The obtained base (2.35 g, 60% of theory) melts at 179°-182° C.; it can be purified by crystallization from ethanol to give the title compound having a m.p. of 182°-184° C. and which is identical with the product of the preceding example 1.
Name
2,10-dichloro-7-fluoro-10,11-dihydrodibenzo(b,f)-thiepin
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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